MAO-B Inhibitory Potency: C6-Substituted Indanones Exhibit Sub-Nanomolar IC50 Values, Outperforming C5-Analogs by Orders of Magnitude
In a systematic evaluation of 34 indanone derivatives against recombinant human MAO-A and MAO-B, C6‑substituted indanones demonstrated exceptionally potent and selective MAO‑B inhibition. The IC50 values for C6‑substituted indanones ranged from 0.001 to 0.030 μM, whereas C5‑substituted indanone and indane derivatives were comparatively weaker MAO‑B inhibitors [1]. This represents a potency advantage of at least 10‑fold for C6‑substituted analogs over their C5‑substituted counterparts.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | C6-substituted indanones: IC50 = 0.001–0.030 μM |
| Comparator Or Baseline | C5-substituted indanone and indane derivatives (weaker, exact IC50 not specified in abstract) |
| Quantified Difference | ≥10-fold greater potency for C6-substituted vs. C5-substituted |
| Conditions | Recombinant human MAO-B enzyme assay; 34 indanone derivatives tested |
Why This Matters
Procurement of 6-hydroxy-1-indanone is essential for synthesizing high‑potency MAO‑B inhibitor leads; substitution with 5‑hydroxy‑1‑indanone would yield dramatically inferior inhibition.
- [1] Mostert S, Petzer A, Petzer JP. Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem. 2015;10(5):862-873. doi:10.1002/cmdc.201500059 View Source
